4,6-Dimethylpicolinic acid
Overview
Description
4,6-Dimethylpicolinic acid is a derivative of picolinic acid, characterized by the presence of two methyl groups at the 4 and 6 positions on the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and coordination chemistry. Its molecular formula is C8H9NO2, and it has a molecular weight of 151.16 g/mol .
Mechanism of Action
Target of Action
It is structurally similar to picolinic acid, which is known to bind to zinc finger proteins (zfps) and disrupt their function .
Mode of Action
Picolinic acid, a structurally similar compound, works by binding to zfps in a way that changes their structures and disrupts zinc binding, inhibiting function . It’s plausible that 4,6-Dimethylpicolinic acid might have a similar mode of action.
Biochemical Pathways
Picolinic acid, a related compound, plays a key role in zinc transport . Zinc is a crucial element in various biochemical pathways, including those involved in immune response and cellular homeostasis .
Result of Action
Picolinic acid has been shown to have antiviral properties in vitro and in vivo . It’s plausible that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dimethylpicolinic acid can be synthesized through several methods. One common approach involves the reaction of 4,6-dimethyl-2-chloropyridine with potassium cyanide, followed by hydrolysis to yield the desired acid. Another method includes the oxidation of 4,6-dimethylpyridine using potassium permanganate under acidic conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The use of continuous flow reactors and automated systems is common to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylpicolinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Grignard reagents or organolithium compounds under inert atmosphere.
Major Products:
Oxidation: 4,6-Dimethylpyridine-2,3-dicarboxylic acid.
Reduction: 4,6-Dimethylpicolinic alcohol.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
4,6-Dimethylpicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of metal ion interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to chelate metal ions.
Comparison with Similar Compounds
Picolinic Acid: Lacks the methyl groups at the 4 and 6 positions, making it less hydrophobic.
Dipicolinic Acid: Contains two carboxyl groups at the 2 and 6 positions, used in bacterial spore resistance studies.
4-Methylpicolinic Acid: Contains a single methyl group at the 4 position, with different reactivity and solubility properties
Uniqueness: 4,6-Dimethylpicolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups enhances its hydrophobicity and influences its reactivity compared to other picolinic acid derivatives .
Properties
IUPAC Name |
4,6-dimethylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-6(2)9-7(4-5)8(10)11/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOKWPWMTZHTPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351210 | |
Record name | 4,6-Dimethylpicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18088-10-3 | |
Record name | 4,6-Dimethylpicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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